Methyl 3-bromo-4-methylbenzoate
Overview
Description
Methyl 3-bromo-4-methylbenzoate is a chemical compound of interest in various fields of chemistry and material science due to its unique properties and functional groups. It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Synthesis Analysis
The synthesis of related compounds typically involves bromination and hydrolysis reactions starting from substituted toluenes or benzaldehydes. For example, the synthesis of Methyl 4-bromo-2-methoxybenzoate, a compound with similar structural features, was achieved from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). This process involves multiple steps including bromination, cyanidation, methoxylation, hydrolysis, and esterification, showcasing the complexity and the precision required in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure and characterization studies often involve a combination of spectroscopic techniques and theoretical calculations. For structurally similar compounds, studies have used methods like FT-IR, NMR, and single-crystal X-ray diffraction for structural confirmation. Computational methods such as DFT are also employed to analyze the vibrational wavenumbers, HOMO and LUMO analysis, and first-order hyperpolarizability, providing insights into the molecular stability, electronic properties, and potential applications in non-linear optics (C. S. Chidan Kumar et al., 2014).
Scientific Research Applications
Thermodynamic Properties and Solubility
- Thermodynamics and Solubility : Research on the temperature dependence of vapor pressures for isomeric bromo-methylbenzoic acids, including methyl 3-bromo-4-methylbenzoate, has provided insights into their thermodynamic properties. This research is essential for understanding specific interactions in both liquid and crystal phases of halogenbenzoic acids, quantifying hydrogen bonding, and developing structure-property correlations for solubilities of these acids. These findings are significant for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Chemical Synthesis and Characterization
- Synthesis and Analysis : Studies involving similar compounds, such as 2-bromo-3-methylbenzoic acid, provide valuable insights into the synthesis process of bromo-methylbenzoic acids. This knowledge is instrumental in developing methods for creating and purifying these compounds (Bunnett & Rauhut, 2003).
- Spectroscopic Characterization : The compound 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, closely related to methyl 3-bromo-4-methylbenzoate, has been synthesized and characterized using various spectroscopic methods. Such studies are crucial for understanding the molecular structure and properties of these compounds, which is vital for their application in different scientific fields (Diwaker et al., 2015).
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to methyl 3-bromo-4-methylbenzoate, shows promise in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for their effectiveness in Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential Biomedical Applications
- Biomedical Applications : The synthesis and analysis of similar compounds, such as 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, demonstrate potential for different biomedical applications. These include the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety And Hazards
Future Directions
Methyl 3-bromo-4-methylbenzoate may be used in the preparation of various compounds. For instance, it may be used in the preparation of 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .
properties
IUPAC Name |
methyl 3-bromo-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASRAGFWFYHMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426758 | |
Record name | methyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-methylbenzoate | |
CAS RN |
104901-43-1 | |
Record name | Methyl 3-bromo-4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104901-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-4-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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